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Introduction

Pecavaptan (BAY 1753011) is an investigational, orally active, small molecule functioning as a
dual antagonist of the vasopressin V1a and V2 receptors.[1][2][3] Developed by Bayer, it has
been evaluated for the treatment of congestive heart failure.[2][4] By simultaneously blocking
both V1a and V2 receptors, Pecavaptan aims to offer a balanced therapeutic approach by
combining the aquaretic effects of V2 receptor antagonism with the potential hemodynamic
benefits of V1a receptor blockade.[1] This document provides a detailed overview of the
chemical structure, properties, mechanism of action, and relevant experimental data for
Pecavaptan.

Chemical Structure and Properties

Pecavaptan is a complex heterocyclic molecule containing chlorobenzene and triazole
moieties.

Chemical Structure
Figure 1: 2D Chemical Structure of Pecavaptan (BAY 1753011)

Chemical and Physicochemical Properties
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A summary of the known chemical and physicochemical properties of Pecavaptan is provided
in the table below. Experimentally determined properties such as melting point, boiling point,
and pKa are not readily available in the public domain.

Property Value Reference(s)
IUPAC Name N/A

Synonyms BAY 1753011, BAY-1753011 [4]

CAS Number 1914998-56-3 [1]

Molecular Formula C22H10Cl2F3N603 [4]

Molecular Weight 543.33 g/mol [4]

O--INVALID-LINK--
CN1C(C2=CC=C(CI)C=C2)=N

SMILES N(CC3=NN(C4=CC(Cl)=CC=C [1]
4)C(--INVALID-LINK--
C)=N3)C1=0

Predicted LogP N/A

Predicted Solubility N/A

Predicted pKa N/A

Pharmacological Properties
Mechanism of Action

Pecavaptan is a potent and balanced dual antagonist of the vasopressin V1a and V2
receptors.[1] Arginine vasopressin (AVP) is a key hormone in regulating water homeostasis and
vascular tone. Its effects are mediated through V1a and V2 receptors, which are G-protein
coupled receptors (GPCRS).

e Vla Receptor Antagonism: V1a receptors are primarily located on vascular smooth muscle
cells. Their activation by AVP leads to vasoconstriction via the Gq signaling pathway. By
blocking V1a receptors, Pecavaptan is expected to counteract this vasoconstriction, leading
to a reduction in systemic vascular resistance and afterload.
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» V2 Receptor Antagonism: V2 receptors are predominantly found in the principal cells of the
kidney's collecting ducts. AVP binding to V2 receptors activates the Gs signaling pathway,
leading to the insertion of aquaporin-2 water channels into the apical membrane and
subsequent water reabsorption. Pecavaptan's antagonism of V2 receptors inhibits this
process, resulting in aquaresis (the excretion of electrolyte-free water) and a reduction in
fluid retention.

Signaling Pathways

The antagonistic action of Pecavaptan on the V1a and V2 receptor signaling pathways is
depicted below.
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Figure 2: Pecavaptan's Antagonism of Vasopressin Signaling Pathways
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Receptor Binding Affinity and In Vitro Potency

Pecavaptan demonstrates high affinity and potent antagonism at both human and canine

vasopressin receptors.

Target Assay Type Value (nM) Reference(s)
Human V1a Receptor Ki 0.5 [1]
Human V2 Receptor Ki 0.6 [1]
Human V1a Receptor ICso 3.6 [1]
Human V2 Receptor ICso 1.7 [1]
Canine V1a Receptor ICso 4.4 [1]
Canine V2 Receptor ICso 1.3 [1]

Preclinical and Clinical Data
In Vivo Studies in a Canine Model of Heart Failure

The efficacy of Pecavaptan was evaluated in a canine tachypacing-induced model of heart

failure.

In conscious dogs with heatrt failure, a single intravenous dose of Pecavaptan resulted in

significant improvements in cardiac output and a reduction in total peripheral resistance

compared to placebo.

Change with
Parameter Pecavaptan (0.01- P-value vs. Placebo Reference(s)
0.3 mglkg 1V)
Cardiac Output (CO) +0.26 £ 0.17 L/min 0.0086
Cardiac Index (ClI) +0.58 £ 0.39 L/min/m2  0.009
Total Peripheral -5348.6 + 3601.3
. < 0.0001
Resistance (TPR) dyn-s/cm>
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Clinical Trials

Pecavaptan has been investigated in a Phase Il clinical trial, AVANTI (NCT03901729), in
patients with congestive heart failure.[4]

The AVANTI trial was a multicenter, randomized, double-blind, active and placebo-controlled
study designed to assess the efficacy of Pecavaptan in patients with heart failure and
persistent congestion. The trial consisted of two parts:

o Part A: Patients received Pecavaptan or placebo as adjunctive therapy to standard of care
for 30 days.

o Part B: Patients were randomized to either continue with furosemide or switch to
Pecavaptan as monotherapy for an additional 30 days.

Experimental Protocols
In Vitro Receptor Binding and Functional Assays

While specific, detailed protocols for the Pecavaptan studies are not publicly available, a
general methodology for vasopressin receptor binding and functional assays is described
below.
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Figure 3: General Workflow for In Vitro Receptor Assays

Canine Tachypacing-Induced Heart Failure Model

The in vivo studies of Pecavaptan utilized a well-established canine model of heart failure
induced by rapid cardiac pacing.
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Figure 4: Experimental Workflow for the Canine Heart Failure Model

Conclusion

Pecavaptan is a novel dual vasopressin V1a/V2 receptor antagonist with a promising
pharmacological profile for the potential treatment of congestive heart failure. Its balanced
antagonism offers the possibility of both effective aquaresis and beneficial hemodynamic
effects. The preclinical data in a canine model of heart failure demonstrated improvements in
cardiac function. Further clinical evaluation will be necessary to fully elucidate its therapeutic
potential and safety profile in patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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